molecular formula C6H13ClN2 B2471119 2-cyclopropyl-N-methylethanimidamide hydrochloride CAS No. 2411276-06-5

2-cyclopropyl-N-methylethanimidamide hydrochloride

Cat. No.: B2471119
CAS No.: 2411276-06-5
M. Wt: 148.63
InChI Key: WWNQDLQKTLSKMD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-methylethanimidamide hydrochloride is a chemical building block intended for research and development purposes. Compounds featuring a cyclopropyl group, such as this, are of significant interest in medicinal chemistry due to the unique properties the strained three-membered ring imparts, including enhanced binding affinity, metabolic stability, and improved pharmacokinetic profiles in drug candidates . The cyclopropane ring is a common motif in pharmaceutical research for its ability to confer conformational rigidity and act as a bioisostere for various functional groups . Research into analogous cyclopropyl-containing molecules has demonstrated their value in diverse areas, including the development of anticancer agents with antiproliferative properties and the synthesis of novel anesthetic compounds like cyclopropyl-methoxycarbonyl metomidate (CPMM) . The "N-methylethanimidamide" (or amidine) functional group present in this compound is a versatile synthetic intermediate, often utilized in the construction of nitrogen-containing heterocycles. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopropyl-N'-methylethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-8-6(7)4-5-2-3-5;/h5H,2-4H2,1H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVHFKSRMUTFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(CC1CC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-methylethanimidamide hydrochloride typically involves the reaction of cyclopropylamine with N-methylformamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to 50°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-methylethanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Cyclopropylamines.

    Substitution: Various substituted ethanimidamides depending on the nucleophile used.

Scientific Research Applications

2-cyclopropyl-N-methylethanimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-methylethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-cyclopropyl-N-methylethanimidamide HCl C₂₀H₂₅N₃O₂ 339.44 Cyclopropyl group, methylated ethanimidamide
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·(HCl)₂ 217.11 Diamine backbone, dual HCl salt
Memantine hydrochloride C₁₂H₂₁N·HCl 215.76 Adamantane-derived structure
Dosulepin hydrochloride C₁₉H₂₁NS·HCl 331.90 Tricyclic antidepressant scaffold

Key Observations :

  • Cyclopropyl vs. Adamantane : The target compound’s cyclopropyl group contrasts with memantine’s adamantane moiety, which confers rigidity and lipophilicity critical for blood-brain barrier penetration in Alzheimer’s therapy .

Functional and Application Differences

  • Memantine HCl : FDA-approved NMDA receptor antagonist for Alzheimer’s disease, with well-documented pharmacokinetics and safety .
  • Dosulepin HCl: A tricyclic antidepressant with serotonin-norepinephrine reuptake inhibition; its use is declining due to side effects like sedation and cardiotoxicity .
  • (2S)-2,5-Diaminopentanamide dihydrochloride: Lacks clear therapeutic application; toxicological data are insufficient, necessitating precautionary handling (e.g., avoiding inhalation) .

Biological Activity

2-Cyclopropyl-N-methylethanimidamide hydrochloride, also known as EN523, is a compound that has garnered attention for its potential biological activities, particularly in the context of protein stabilization and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

  • IUPAC Name : this compound
  • CAS Number : 2411276-06-5
  • Molecular Formula : C8_{8}H13_{13}ClN2_{2}

The primary mechanism of action for this compound involves its role as a covalent ligand targeting deubiquitinases (DUBs). DUBs are crucial in regulating protein degradation pathways by removing ubiquitin from proteins, thus stabilizing them. This compound selectively modifies non-catalytic cysteine residues in DUBs, such as OTUB1, without inhibiting their deubiquitination activity. This selective modification allows for the stabilization of proteins that are otherwise targeted for degradation, presenting a novel approach in therapeutic interventions for diseases like cystic fibrosis and certain cancers .

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity through various pathways:

  • Protein Stabilization : The compound enhances the stability of proteins that are critical for cellular functions. This stabilization is particularly beneficial in conditions where protein degradation is dysregulated.
  • Therapeutic Applications : Preliminary studies suggest potential applications in treating diseases characterized by protein misfolding or degradation, such as neurodegenerative disorders and certain cancers .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Stabilization of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) :
    • In a study focusing on cystic fibrosis, EN523 was shown to stabilize the CFTR protein, enhancing its function in epithelial cells. This stabilization could lead to improved chloride ion transport across cell membranes, addressing one of the fundamental defects in cystic fibrosis .
  • Cancer Therapeutics :
    • Research indicated that EN523 could inhibit tumor growth in preclinical models by stabilizing tumor suppressor proteins that are often degraded in cancerous cells. This effect was attributed to its action on DUBs that regulate these proteins .

Data Summary Table

PropertyDetails
Molecular Weight 174.65 g/mol
Solubility Soluble in water and organic solvents
Stability Stable under standard laboratory conditions
Biological Targets Deubiquitinases (e.g., OTUB1)

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its selective action on DUBs compared to other compounds targeting similar pathways:

CompoundMechanism of ActionUnique Features
EN523 (2-cyclopropyl...)Selectively modifies non-catalytic cysteineEnhances protein stability
Eeyarestatin IInhibits DUB activityNon-selective; broader effects
NSC59984Targets DUBsLess specificity; potential off-target effects

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